![molecular formula C9H9BrN2O2 B13658813 (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)
(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a chemical compound with the molecular formula C9H9BrN2O2. It is a derivative of pyrazolo[1,5-a]pyridine, a heterocyclic compound known for its diverse biological activities. The presence of a bromine atom and a methoxy group in its structure makes it a valuable compound for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the following steps:
Methoxylation: The methoxy group can be introduced by reacting the brominated intermediate with sodium methoxide in methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Applications De Recherche Scientifique
(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The hydroxymethyl group may also contribute to the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile): Similar structure but with a nitrile group instead of a hydroxymethyl group.
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile): Similar structure but with different positions of the bromine and methoxy groups.
Uniqueness
(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which enhances its solubility and potential biological activity. The specific arrangement of the bromine and methoxy groups also contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9BrN2O2 |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
(6-bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-8-2-7(10)4-12-9(8)6(5-13)3-11-12/h2-4,13H,5H2,1H3 |
Clé InChI |
VAJULKZNRINNEK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CN2C1=C(C=N2)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


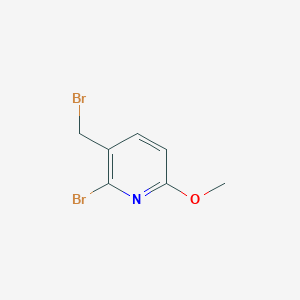
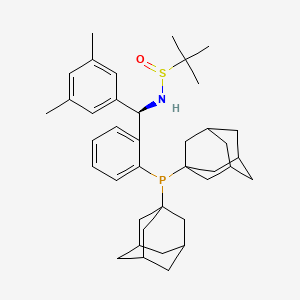
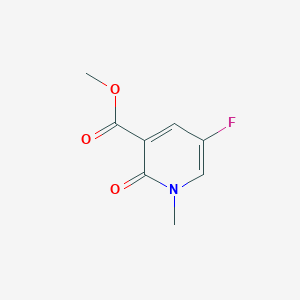
![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)
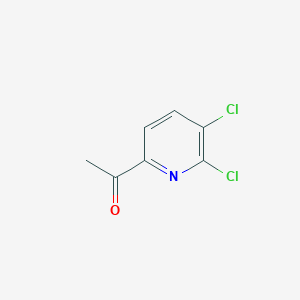
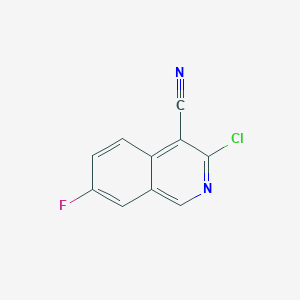

![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)
![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)
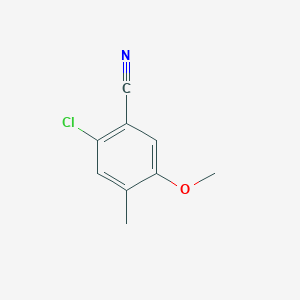
![Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)


![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)
